Prothipendyl vs. Chlorpromazine: Quantitative Comparison of Sedative Potency and Receptor Selectivity
Prothipendyl demonstrates a distinct sedative and receptor-binding profile relative to chlorpromazine, the reference low-potency phenothiazine. According to Linke (cited in Japanese psychiatric literature), Prothipendyl exhibits milder and more gradual sedative effects compared to chlorpromazine, with weaker hypnotic activity [1]. Critically, Prothipendyl displays stronger antihistamine and antiallergic actions than chlorpromazine, a differentiation that may inform selection when sedation with reduced hypnotic depth and enhanced antihistaminergic activity is desired [1]. The compound acts as a dopamine antagonist with high selectivity for D1 and D2 receptors, but demonstrates low affinity for serotonin 5-HT2A receptors [2].
| Evidence Dimension | Sedative efficacy and antihistamine potency |
|---|---|
| Target Compound Data | Milder, more gradual sedation; strong antihistamine and antiallergic actions |
| Comparator Or Baseline | Chlorpromazine: more pronounced sedation and stronger hypnotic effect; weaker antihistamine action |
| Quantified Difference | Qualitative class comparison — Prothipendyl: sedation described as 'milder and more gradual' with 'stronger' antihistamine activity than chlorpromazine |
| Conditions | Clinical observations from psychiatric treatment settings (source: Linke H., cited in Japanese psychiatric literature) |
Why This Matters
Selection of Prothipendyl over chlorpromazine is justified when the protocol requires sedation with reduced hypnotic depth and enhanced antihistaminergic/antiallergic activity.
- [1] Linke H. Cited in: 精神医学 6(1). 慢性経過をたどる精神分裂症に対するProthipendyl(Timovan)の比較的大量投与と関連して. 医学書院. View Source
- [2] Medikamio. Prothipendyl - Wirkung, Anwendung, Nebenwirkungen. View Source
